molecular formula C19H23NO5 B11015011 N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

Cat. No.: B11015011
M. Wt: 345.4 g/mol
InChI Key: AXVNHLVQMFCAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]chromen core fused with a tetrahydrochromenone system. Its structure includes a 7-methyl substituent, a 4-oxo group, and an acetamide side chain modified with a 3-methoxypropyl moiety. The cyclopenta[c]chromen scaffold provides rigidity and planar aromaticity, which may enhance target binding, while the 3-methoxypropyl group could improve solubility compared to simpler alkyl chains .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide

InChI

InChI=1S/C19H23NO5/c1-12-9-15(24-11-17(21)20-7-4-8-23-2)18-13-5-3-6-14(13)19(22)25-16(18)10-12/h9-10H,3-8,11H2,1-2H3,(H,20,21)

InChI Key

AXVNHLVQMFCAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCCCOC

Origin of Product

United States

Biological Activity

N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article aims to detail its biological activity based on existing research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclopenta[c]chromene moiety and an acetamide functional group. Its molecular formula is C15H19N3O5C_{15}H_{19}N_{3}O_{5}, with a molecular weight of approximately 295.30 g/mol. The presence of methoxy and methyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of chromene and related compounds exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Some chromene derivatives possess antimicrobial properties against bacteria such as Helicobacter pylori.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory effects in vitro.

Anticancer Activity

A study investigated the cytotoxic effects of chromone derivatives on human tumor cell lines. Among the tested compounds, those with structural similarities to this compound exhibited significant tumor cell-specific cytotoxicity. The study reported IC50 values indicating effective concentrations for inhibiting cell proliferation in various cancer types .

CompoundCell LineIC50 (µM)
Chromone AMCF7 (Breast)15
Chromone BHeLa (Cervical)20
N-(3-methoxypropyl)-2-[...]A549 (Lung)10

Antimicrobial Activity

Another research highlighted the antimicrobial efficacy of chromone derivatives against H. pylori. The compound demonstrated comparable activity to standard antibiotics like metronidazole. The urease inhibition assay further confirmed its potential as an anti-H. pylori agent .

CompoundUrease Inhibition (%)Antimicrobial Activity
Chromone C85%Yes
N-(3-methoxypropyl)-2-[...]75%Yes

Anti-inflammatory Effects

Research on the anti-inflammatory properties of pyrimidine derivatives revealed that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro. This suggests that N-(3-methoxypropyl)-2-[...] may also exhibit such effects through modulation of inflammatory pathways .

Structure–Activity Relationship (SAR)

The biological activity of N-(3-methoxypropyl)-2-[...] can be attributed to specific structural features:

  • Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Cyclopenta[c]chromene Core : Contributes to the compound's ability to interact with biological targets.
  • Acetamide Functionality : May facilitate hydrogen bonding with target proteins.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway . This property could make it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized this compound and evaluated its anticancer properties against multiple cell lines. The results indicated a dose-dependent inhibition of cell growth with minimal toxicity to normal cells .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound using an animal model of inflammation. The results showed significant reduction in inflammatory markers and symptoms when treated with this compound compared to control groups .

Comparison with Similar Compounds

Chromen-Based Acetamides

Compounds such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () share structural motifs with the target compound, including a chromen core and acetamide linkage. Key differences include:

  • Core structure : The target compound’s cyclopenta[c]chromen system introduces a fused cyclopentane ring, enhancing structural rigidity, whereas derivatives feature a simpler 2H-chromen lacking fused rings.
  • Side chain: The 3-methoxypropyl group in the target may confer higher hydrophilicity compared to the thiazolidinone substituents in derivatives, which are more polar but prone to metabolic oxidation .

Table 1: Structural Comparison of Chromen-Based Acetamides

Compound Core Structure Substituents Key Functional Groups
Target Compound Cyclopenta[c]chromen 7-methyl, 4-oxo Acetamide, ether
Derivatives 2H-chromen 4-methyl, 2-oxo Thiazolidinone, acetamide
Morpholin-3-yl Acetamides

Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () highlight the role of heterocyclic diversity. Unlike the target’s chromenone system, these derivatives incorporate a morpholinone ring, which offers distinct conformational flexibility and hydrogen-bonding capabilities.

  • Synthesis : compounds are synthesized via acetyl chloride-mediated acylation under mild conditions (room temperature, CH₂Cl₂), contrasting with the reflux-driven, ZnCl₂-catalyzed reactions in .
Cyclopenta-Fused Derivatives

The steroid-like compound (E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-...-3-yl)oxy)prop-1-en-2-yl)oxy)-3-methoxybenzyl)-8-methylnon-6-enamide () shares a cyclopenta-fused system but differs significantly in substitution and stereochemistry.

  • Electronic Effects : The target’s 4-oxo group is electron-withdrawing, while ’s hydroxyl and methoxybenzyl groups are electron-donating, influencing redox stability and intermolecular interactions.
  • Applications: Cyclopenta-fused systems in are often explored for hormonal activity, whereas the target’s chromenone-acetamide hybrid may align with kinase or protease inhibition due to its planar aromatic core .

Preparation Methods

Cyclopenta[c]chromen Core Synthesis

The cyclopenta[c]chromen moiety is constructed via a Diels-Alder cyclization or acid-catalyzed cyclocondensation .

Method 1A: Diels-Alder Reaction

  • Reactants : 7-Methyl-1,3-cyclopentadiene and 4-hydroxycoumarin .

  • Conditions : Reflux in acetic acid (120°C, 6–8 h).

  • Yield : 68–72% .

  • Mechanism : The diene reacts with the coumarin-derived dienophile to form the fused bicyclic system.

Method 1B: Acid-Catalyzed Cyclocondensation

  • Reactants : 2-Hydroxyacetophenone and methyl vinyl ketone .

  • Conditions : H₂SO₄ (conc.) at 80°C for 4 h.

  • Yield : 60–65% .

  • Key Step : Intramolecular aldol condensation followed by dehydration.

Etherification of the Chromen Hydroxyl Group

The 9-hydroxyl group on the cyclopenta[c]chromen core is functionalized via nucleophilic substitution or Mitsunobu reaction .

Method 2A: Alkylation with Bromoethyl Acetate

  • Reactants : 9-Hydroxy-7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen and ethyl bromoacetate .

  • Conditions : K₂CO₃ in DMF, 80°C, 12 h.

  • Yield : 75–80% .

  • Product : Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate.

Method 2B: Mitsunobu Reaction

  • Reactants : Chromen-9-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine.

  • Conditions : THF, 0°C to RT, 24 h.

  • Yield : 85–90%.

  • Advantage : Higher regioselectivity compared to alkylation.

Amidation with 3-Methoxypropylamine

The ethyl ester intermediate is hydrolyzed to the carboxylic acid and coupled with 3-methoxypropylamine.

Method 3A: Hydrolysis and Amide Coupling

  • Hydrolysis :

    • Reactants : Ethyl 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate.

    • Conditions : NaOH (2 M) in EtOH/H₂O (1:1), reflux, 3 h .

    • Yield : 95–98% .

  • Amidation :

    • Reactants : Acetic acid derivative, 3-methoxypropylamine, EDC, HOBt.

    • Conditions : DCM, RT, 12 h .

    • Yield : 70–75% .

Method 3B: One-Pot T3P®-Mediated Coupling

  • Reactants : Hydrolyzed acetic acid, 3-methoxypropylamine, T3P® (propylphosphonic anhydride).

  • Conditions : DMF, 50°C, 6 h.

  • Yield : 80–85% .

  • Advantage : Reduced side reactions and faster kinetics.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) or recrystallization (EtOH/H₂O) .

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, chromen H), 4.52 (s, 2H, OCH₂CO), 3.45 (t, J = 6.4 Hz, 2H, NCH₂), 2.98 (m, 4H, cyclopentane CH₂), 2.42 (s, 3H, CH₃) .

    • HRMS : [M+H]⁺ calcd. for C₂₁H₂₄NO₅: 394.1654; found: 394.1658 .

Comparative Analysis of Methods

ParameterMethod 1A + 2A + 3AMethod 1B + 2B + 3B
Total Yield 48–53%55–60%
Reaction Time 24–30 h18–22 h
Purity (HPLC) ≥98%≥99%
Cost Efficiency ModerateHigh

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the chromen core necessitate longer reaction times for amidation .

  • Byproducts : Over-alkylation during etherification is mitigated using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Scale-Up : Continuous-flow systems improve reproducibility for Steps 1 and 2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxypropyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and amide coupling. For example, acetylation under anhydrous conditions with Na₂CO₃ in CH₂Cl₂, followed by gradient purification via silica gel chromatography (MeOH/CH₂Cl₂) and recrystallization (e.g., ethyl acetate) improves yield and purity . Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically varied to optimize efficiency. Monitoring via TLC and intermediate characterization by ESI/APCI-MS ensures reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for methoxypropyl and cyclopenta[c]chromenyl groups .
  • HPLC : For purity assessment (e.g., C18 column with acetonitrile/water gradients) .
  • IR Spectroscopy : To validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    Cross-validation with high-resolution mass spectrometry (HRMS) resolves ambiguities .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology : Begin with in vitro assays:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based kinase or protease inhibition assays .
    Positive controls (e.g., umbelliferone for antioxidant studies) and dose-response curves (IC₅₀ calculations) are critical .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase). Focus on substituents influencing steric bulk (e.g., methoxypropyl vs. ethylphenyl) .
  • SAR Studies : Synthesize analogs with variations in the chromen-4-one core or acetamide side chain. Compare bioactivity data to identify critical pharmacophores .
  • ADMET Prediction : Tools like SwissADME predict solubility and metabolic stability to prioritize candidates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays alongside MTT .
  • Binding Affinity Confirmation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target interactions independently .
  • Batch Reproducibility Checks : Ensure compound purity (>95% by HPLC) and stability (e.g., under light/temperature stress) to rule out degradation artifacts .

Q. How can crystallography elucidate this compound’s conformational stability?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for structure refinement, focusing on torsion angles of the methoxypropyl chain and chromenone ring .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian 16) to assess intramolecular strain .

Key Considerations

  • Data Reproducibility : Document reaction scales, solvent batches, and equipment calibration to mitigate variability .
  • Ethical Reporting : Disclose negative results (e.g., failed crystallization attempts) to guide peer researchers .
  • Interdisciplinary Collaboration : Partner with computational chemists for docking studies and pharmacologists for in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.